molecular formula C15H10O4 B8117085 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one

2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B8117085
M. Wt: 254.24 g/mol
InChI Key: HCBULGQMULJTCM-RIYZIHGNSA-N
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Description

2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with a dihydroxybenzylidene substituent, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with benzofuran-3(2H)-one under acidic or basic conditions. Common reagents used in this synthesis include acetic acid or sodium hydroxide as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions with alkylating or acylating agents to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, base or acid catalysts.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The dihydroxybenzylidene moiety can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxyphenyl)benzofuran: Similar structure but lacks the carbonyl group in the benzofuran ring.

    3,4-Dihydroxybenzaldehyde: Contains the dihydroxybenzylidene moiety but lacks the benzofuran core.

    Benzofuran-3(2H)-one: Contains the benzofuran core but lacks the dihydroxybenzylidene substituent.

Uniqueness

2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of both the benzofuran core and the dihydroxybenzylidene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBULGQMULJTCM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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